(4S,6R,7S)-7-amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Catalog No.
S14297940
CAS No.
76497-75-1
M.F
C9H12N2O3
M. Wt
196.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4S,6R,7S)-7-amino-4-methyl-8-oxo-1-azabicyclo[4.2...

CAS Number

76497-75-1

Product Name

(4S,6R,7S)-7-amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

IUPAC Name

(4S,6R,7S)-7-amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

InChI

InChI=1S/C9H12N2O3/c1-4-2-5-7(10)8(12)11(5)6(3-4)9(13)14/h3-5,7H,2,10H2,1H3,(H,13,14)/t4-,5+,7-/m0/s1

InChI Key

IZABFWWQWDIJML-BFHQHQDPSA-N

Canonical SMILES

CC1CC2C(C(=O)N2C(=C1)C(=O)O)N

Isomeric SMILES

C[C@H]1C[C@@H]2[C@@H](C(=O)N2C(=C1)C(=O)O)N

The compound (4S,6R,7S)-7-amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a bicyclic compound characterized by its unique structural features, including a bicyclic framework and multiple functional groups. This compound belongs to a class of molecules known for their potential biological activities, particularly in pharmacology. The presence of an amino group and a carboxylic acid functional group suggests that it may play a role in various biochemical processes, possibly acting as an intermediate in metabolic pathways or as a pharmacological agent.

The chemical reactivity of this compound can be attributed to its functional groups. The amino group can participate in nucleophilic substitution reactions, while the carboxylic acid can undergo decarboxylation or esterification reactions. Additionally, the bicyclic structure may allow for ring-opening reactions under specific conditions. The compound's reactivity profile is essential for understanding its potential transformations in biological systems and synthetic applications.

The biological activity of (4S,6R,7S)-7-amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is significant due to its structural characteristics that may interact with biological targets. Studies have shown that compounds with similar structures often exhibit antimicrobial, antiviral, or anticancer properties. The presence of an amino group suggests potential interactions with enzymes or receptors involved in metabolic processes, making it a candidate for further pharmacological exploration .

Several methods can be employed to synthesize this compound, typically involving multi-step organic synthesis techniques:

  • Starting Materials: Synthesis often begins with readily available precursors such as amino acids or derivatives.
  • Cyclization Reactions: Key steps involve cyclization to form the bicyclic structure, which may be achieved through condensation reactions.
  • Functional Group Modifications: Subsequent reactions can introduce or modify functional groups (e.g., oxidation of alcohols to ketones) to achieve the desired structure.
  • Purification: Final purification steps may include chromatography techniques to isolate the target compound from by-products

    The unique structure and potential biological activity of this compound make it suitable for various applications:

    • Pharmaceutical Development: As a lead compound in drug discovery, particularly targeting infectious diseases or cancer.
    • Biochemical Research: Serving as a tool for studying enzyme mechanisms or metabolic pathways.
    • Agricultural Chemistry: Potential use as a pesticide or herbicide due to possible antimicrobial properties.

Interaction studies are crucial for understanding how this compound interacts with biological systems:

  • Enzyme Inhibition Studies: Investigating whether the compound inhibits specific enzymes could reveal its mechanism of action.
  • Binding Affinity Assessments: Techniques such as surface plasmon resonance could be used to measure binding interactions with target proteins.
  • Cellular Assays: Evaluating the effects on cell viability and proliferation can provide insights into its therapeutic potential .

Several compounds share structural similarities with (4S,6R,7S)-7-amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, highlighting its uniqueness:

Compound NameStructure FeaturesBiological ActivityUniqueness
Compound ABicyclic structureAntimicrobialLacks amino group
Compound BSimilar bicyclicAnticancerDifferent functional groups
Compound CContains oxo groupAntiviralVariations in ring size

The distinct combination of functional groups and stereochemistry in (4S,6R,7S)-7-amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid sets it apart from these similar compounds, potentially leading to unique biological activities and applications.

The stereoselective synthesis of the 1-azabicyclo[4.2.0]octene core in (4S,6R,7S)-7-amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid relies on strategic cyclization methods to control ring geometry and stereochemistry. Photochemical [2+2] cycloaddition reactions between 1,4-dihydropyridines and acrylonitrile derivatives have proven effective for constructing the bicyclic framework. For example, irradiation of chiral 1,4-dihydropyridine precursors generates trans-8-cyano-cis-2-azabicyclo[4.2.0]octane intermediates with enantiomeric excesses up to 45%. Subsequent catalytic hydrogenation and functional group manipulations yield the desired stereochemistry at C4, C6, and C7.

Thermal intramolecular [2+2] cycloadditions of allene-containing precursors offer an alternative route. Allenes with three-atom tethers undergo regioselective distal bond activation upon heating in dioxane or dimethylformamide, producing bicyclo[4.2.0]oct-5-ene derivatives with complete transfer of olefin geometry to the cycloadducts. This method avoids the need for chiral catalysts by leveraging substrate-controlled stereoelectronic effects.

Table 1: Comparison of Key Stereoselective Synthesis Methods

MethodYield (%)StereoselectivityKey Intermediate
Photochemical [2+2]60–75Up to 45% eetrans-8-Cyano derivatives
Thermal [2+2]85–92>99% transferenceAllenyl precursors
Staudinger ketene-imine70–80DiastereomericSpiro β-lactams

Enzymatic Pathways in β-Lactam Biosynthesis: Comparative Analysis with Penam and Carbapenem Systems

The biosynthesis of (4S,6R,7S)-configured azabicyclo[4.2.0]octenes shares mechanistic parallels with penam and carbapenem pathways but diverges in key oxidative and transaminative steps. In penam systems (e.g., penicillin G), non-ribosomal peptide synthetases assemble the δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine tripeptide, which undergoes oxidative cyclization by isopenicillin N synthase to form the β-lactam-thiazolidine fused ring. By contrast, the target compound’s 1-azabicyclo[4.2.0]octene core likely arises from a dual enzymatic process:

  • Cyclization: A β-lactam synthetase homolog catalyzes ATP-dependent ring closure between a β-methylaspartate derivative and an activated carboxylate.
  • Transamination: A pyridoxal phosphate-dependent enzyme introduces the C7 amino group, analogous to carbapenem biosynthesis but with stricter stereochemical control.

Carbapenems employ carbapenam synthetase for β-lactam formation, followed by carbapenem synthase for C5/C6 dehydrogenation. The absence of a thiazolidine ring in the target compound eliminates sulfur incorporation steps, simplifying the pathway relative to penams.

Solid-Phase Synthesis Methodologies for Functionalized 1-Azabicyclo[4.2.0]Octene Derivatives

Solid-phase synthesis enables rapid diversification of the 1-azabicyclo[4.2.0]octene core. A representative strategy involves:

  • Resin Loading: Attachment of a tert-butyl ester-protected β-methylaspartate derivative to Wang resin via standard carbodiimide coupling.
  • Cyclization: Treatment with Mukaiyama’s reagent (2-chloro-1-methylpyridinium iodide) induces β-lactam formation, yielding the bicyclic scaffold while retaining resin-bound carboxylates.
  • Functionalization: On-resin Staudinger reactions with ketenes or nitrile oxides introduce C8 substituents with moderate regioselectivity. Post-cyclization hydrogenation of exocyclic double bonds adjusts ring saturation without epimerization.

Critical challenges include minimizing tert-butyl ester hydrolysis during acidic cleavage steps. Optimized protocols using 2M NaOH at 0°C achieve selective deprotection with <5% epimerization, enabling subsequent coupling to amino acid residues.

XLogP3

-2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

196.08479225 g/mol

Monoisotopic Mass

196.08479225 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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